AZ20 (CAS: 1233339-22-4) is a highly potent, selective, and cell-permeable inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). Originally discovered as a breakthrough sulfonylmorpholinopyrimidine derivative, AZ20 demonstrates an in vitro IC50 of 5 nM against ATR, setting a quantitative benchmark for target engagement. In procurement and assay design, AZ20 is primarily utilized as a high-fidelity reference compound for in vitro mechanistic studies, synthetic lethality screening, and chemosensitization profiling. It is specifically selected for workflows where the precise isolation of ATR activity from other PIKK family members—such as ATM, DNA-PK, and mTOR—is strictly required to ensure reproducible, purity-linked assay readouts [1].
Substituting AZ20 with older ATR inhibitors (such as VE-821) or broad-spectrum PIKK inhibitors (such as Dactolisib/BEZ235) introduces significant assay confounding and compromises reproducibility. First-generation compounds like VE-821 possess an IC50 of 26 nM, requiring substantially higher working concentrations to achieve equivalent target blockade, which directly increases the risk of solvent toxicity and non-specific kinase inhibition in cellular models . Conversely, while next-generation clinical analogs like AZD6738 offer improved aqueous solubility for in vivo dosing, AZ20 remains the preferred, highly characterized chemical probe for tightly controlled in vitro assays. Its established baseline data in Chk1 phosphorylation blockade and its tight structure-activity relationship (SAR) space make it indispensable for isolating ATR-specific replication stress without the polypharmacology associated with less selective alternatives [1].
In cell-free biochemical workflows, AZ20 demonstrates an IC50 of 5 nM against ATR kinase. This represents a 5.2-fold increase in potency compared to the first-generation benchmark VE-821 (IC50 = 26 nM) and a 3.8-fold advantage over VE-822 (Berzosertib, IC50 = 19 nM). This high intrinsic affinity ensures complete target saturation at lower nanomolar concentrations, establishing a strict baseline for target engagement.
| Evidence Dimension | ATR Kinase Inhibition (IC50) |
| Target Compound Data | 5 nM |
| Comparator Or Baseline | VE-821 (26 nM) |
| Quantified Difference | 5.2-fold higher potency |
| Conditions | Cell-free biochemical kinase assay |
Procuring AZ20 allows researchers to use lower compound concentrations in high-throughput screens, minimizing solvent artifacts and off-target interactions.
A critical challenge in DNA damage response (DDR) research is isolating ATR activity from structurally related PIKK family kinases. AZ20 exhibits an 8-fold selectivity window over mTOR (IC50 ~ 40 nM) and minimal activity against ATM and DNA-PK. In contrast, dual inhibitors like Dactolisib (BEZ235) inhibit ATR (IC50 = 21 nM) but are actually more potent against PI3K and mTOR (IC50 = 4-7 nM), making them unsuitable for ATR-specific pathway mapping .
| Evidence Dimension | Selectivity profile (ATR vs. PI3K/mTOR) |
| Target Compound Data | 5 nM (ATR) vs ~40 nM (mTOR) |
| Comparator Or Baseline | Dactolisib (21 nM ATR vs 4-7 nM PI3K/mTOR) |
| Quantified Difference | AZ20 is ATR-selective; Dactolisib is PI3K/mTOR-preferential |
| Conditions | In vitro kinase selectivity profiling |
Ensures that observed cellular phenotypes are strictly driven by ATR inhibition, guaranteeing high reproducibility in mechanistic assays.
Beyond cell-free potency, AZ20 demonstrates highly efficient cellular target engagement, inhibiting ATR-mediated phosphorylation of the downstream effector Chk1 (Ser345) with an IC50 of 50 nM in HT29 colorectal adenocarcinoma cells. This provides a reliable, quantitative biomarker readout for assay validation, establishing a highly reproducible baseline for evaluating DDR abrogation in intact cellular systems compared to uninhibited controls [1].
| Evidence Dimension | Cellular Chk1 Phosphorylation Inhibition (IC50) |
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Uninhibited cellular baseline |
| Quantified Difference | 50 nM required for 50% target blockade in intact cells |
| Conditions | HT29 colorectal adenocarcinoma cellular assay |
Provides a validated, procurement-ready benchmark concentration for establishing proof-of-concept in cell-based synthetic lethality workflows.
For high-throughput laboratory workflows, reagent handling and solvent compatibility are critical. AZ20 demonstrates high solubility in anhydrous DMSO (up to 30 mg/mL), allowing for the preparation of highly concentrated stock solutions that minimize final solvent toxicity in cellular assays. Unlike clinical formulations that may require complex aqueous buffering, AZ20's straightforward DMSO processability ensures reproducible dosing across multi-well plate formats without precipitation .
| Evidence Dimension | Stock solution processability |
| Target Compound Data | 30 mg/mL in DMSO |
| Comparator Or Baseline | Standard aqueous-dependent clinical analogs |
| Quantified Difference | Enables >10 mM stock generation in standard organic solvent |
| Conditions | Anhydrous DMSO formulation for in vitro screening |
Ensures reliable, precipitation-free serial dilutions for high-throughput screening, minimizing solvent-induced viability artifacts.
Due to its high potency and selectivity, AZ20 is the standard reference compound for screening synthetic lethal interactions in cell lines with specific DDR mutations (e.g., ATM-deficient or p53-mutated models), where precise ATR blockade is required [1].
AZ20 is perfectly suited for standardizing Western blot or flow cytometry workflows measuring Chk1 (Ser345) phosphorylation, providing a robust positive control for ATR pathway suppression at established nanomolar concentrations .
As a highly characterized ATR inhibitor, AZ20 serves as a reliable baseline for evaluating the synergistic effects of combining DDR inhibitors with standard-of-care genotoxic agents like Gemcitabine or Cisplatin in multi-well cellular assays [2].
For drug discovery programs developing next-generation PIKK inhibitors, AZ20 provides an essential comparator for mapping the SAR space and ensuring new candidates achieve true ATR selectivity over ATM, DNA-PK, and mTOR [1].